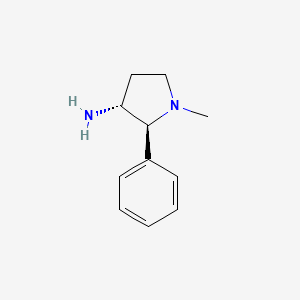

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine” is a chiral compound. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The “1-Methyl-2-phenylpyrrolidin-3-amine” part describes the structure of the molecule, indicating that it is a pyrrolidine (a five-membered ring with one nitrogen and four carbon atoms) with a methyl group attached to the first carbon, a phenyl group attached to the second carbon, and an amine group attached to the third carbon.

Synthesis Analysis

The synthesis of a compound like this would likely involve the formation of the pyrrolidine ring, followed by the attachment of the methyl, phenyl, and amine groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The (2S,3R) configuration can be determined using the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The amine group could act as a base or nucleophile, and the pyrrolidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis in Organic Chemistry

A study by Azmy et al. (2018) showcased the efficiency of microwave-assisted, chemoselective synthesis techniques for creating novel compounds with potential antitumor and antimicrobial applications. The process involves a solvent-free, one-pot reaction, highlighting an eco-friendly approach to producing structurally complex molecules with significant yield and purity. This technique underscores the role of innovative synthesis methods in advancing chemical research and development Azmy et al., 2018.

Catalysis in Asymmetric Synthesis

Togni et al. (1996) reported on the palladium-catalyzed asymmetric allylic amination using chiral ligands, demonstrating the steric control of allyl configurations and selective nucleophilic attack. This research contributes to the field of asymmetric synthesis, providing insights into the development of enantiomerically enriched compounds, a fundamental aspect of medicinal chemistry and drug development Togni et al., 1996.

PARP Inhibitor Development for Cancer Treatment

Penning et al. (2009) highlighted the discovery of a PARP inhibitor with significant potency against PARP-1 and PARP-2 enzymes, marking a crucial step in the development of cancer therapies. This research underscores the importance of cyclic amine-containing benzimidazole carboxamides in the synthesis of compounds with high cellular potency, contributing to advancements in oncological pharmacotherapy Penning et al., 2009.

NMR Spectral Analysis in Chemical Education

Saba et al. (2007) presented an undergraduate laboratory experiment focusing on the synthesis and NMR spectral analysis of amine heterocycles. This educational approach facilitates a deeper understanding of chemical synthesis and spectral analysis, preparing students for more complex research in organic chemistry Saba et al., 2007.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R)-1-methyl-2-phenylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-7-10(12)11(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLENRPOBIBOYGR-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)

![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)